1-Nitro-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Nitro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoroethyl group (-CF3CH2-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(2,2,2-trifluoroethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the trifluoroethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso (-NO) or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Amino-4-(2,2,2-trifluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
1-Nitro-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-nitro-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-Nitro-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a methyl group at the ortho position.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Contains a bromo group instead of a nitro group.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene: Contains a fluoro group at the ortho position relative to the nitro group.
Uniqueness: this compound is unique due to the combination of the nitro and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for various chemical transformations.
Properties
IUPAC Name |
1-nitro-4-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBLUSIUSNNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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